molecular formula C16H26N4O2 B7357114 3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

Katalognummer B7357114
Molekulargewicht: 306.40 g/mol
InChI-Schlüssel: YTGFMZJEIXSPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolone derivatives, which have been studied for their pharmacological activities.

Wirkmechanismus

The exact mechanism of action of 3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is not well understood. However, studies suggest that the compound may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been shown to have anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is its relatively easy synthesis method. The compound can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.

Zukünftige Richtungen

There are several potential future directions for the study of 3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one. One area of interest is the compound's potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, the compound's anticonvulsant properties suggest its potential use in the treatment of epilepsy. Further studies are also needed to elucidate the compound's exact mechanism of action and to explore its potential applications in other fields of science.

Synthesemethoden

The synthesis of 3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 2-cycloheptylacetyl piperidine with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The product obtained is then treated with sodium hydroxide to form the final compound.

Wissenschaftliche Forschungsanwendungen

3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential applications in various fields of science. One of the significant areas of application is in the field of medicinal chemistry. Researchers have investigated the compound's pharmacological activities, including its potential as an analgesic, anti-inflammatory, and anticonvulsant agent.

Eigenschaften

IUPAC Name

3-[1-(2-cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c21-14(11-12-7-3-1-2-4-8-12)20-10-6-5-9-13(20)15-17-16(22)19-18-15/h12-13H,1-11H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGFMZJEIXSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)N2CCCCC2C3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.